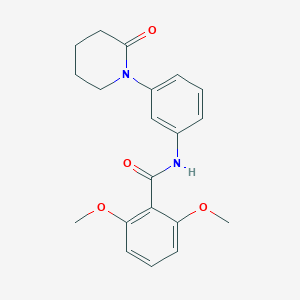

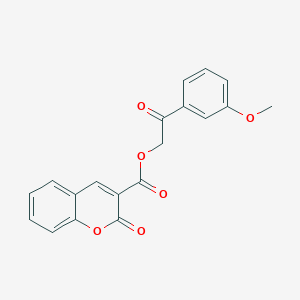

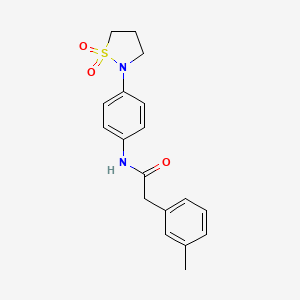

2,6-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported . They were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar benzamide compounds was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzamides are known to be involved in various chemical reactions. They have been widely used in medical, industrial, biological, and potential drug industries .Applications De Recherche Scientifique

Synthesis and Evaluation for Anti-Tubercular Activity

A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of benzamide, which share structural similarities with 2,6-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide. These compounds were tested for their anti-tubercular activity against Mycobacterium tuberculosis and found to have promising activity with low cytotoxicity. This suggests potential applications in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Potential Antipsychotic Agents

Högberg et al. (1990) synthesized compounds structurally related to this compound, which exhibited antidopaminergic properties. These compounds, particularly (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed potential as antipsychotic agents, highlighting their relevance in psychiatric drug development (Högberg et al., 1990).

Ligands for CNS Dopamine D2 Receptors

Bishop et al. (1991) worked on synthesizing benzamide derivatives including 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides for use as dopamine D2 receptor ligands. These compounds offer potential value for in vivo positron emission tomography (PET) studies, contributing to research on central nervous system disorders (Bishop et al., 1991).

Targeting Cancer Stem Cells

Bhat et al. (2016) investigated novel benzoyl-dihydropyrimidine derivatives, structurally related to this compound, for their antitumor activity against cancer stem cells. Some compounds demonstrated significant activity, indicating their potential in cancer treatment (Bhat et al., 2016).

Oxidatively Removable Carboxy Protecting Groups

Kim and Misco (1985) explored 2,6-dimethoxybenzyl esters, related to the compound of interest, as oxidatively removable carboxy protecting groups in chemical synthesis. This has implications for improving synthetic processes in pharmaceutical chemistry (Kim & Misco, 1985).

Mécanisme D'action

Target of Action

The primary target of 2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, the compound can prevent thrombin generation and subsequent clot formation .

Mode of Action

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, leading to a rapid onset of inhibition . The compound inhibits both free and prothrombinase-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in reduced thrombin generation, which in turn leads to decreased platelet aggregation and clot formation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood coagulation . By inhibiting FXa and reducing thrombin generation, the compound prevents the formation of blood clots . This can help prevent thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism .

Propriétés

IUPAC Name |

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-16-9-6-10-17(26-2)19(16)20(24)21-14-7-5-8-15(13-14)22-12-4-3-11-18(22)23/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGRGMLBYGIZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

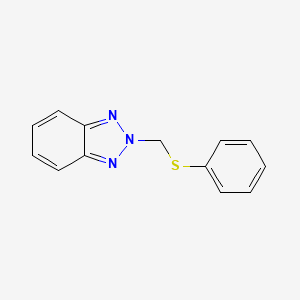

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)

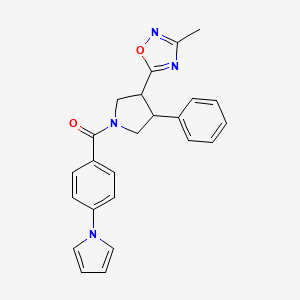

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)

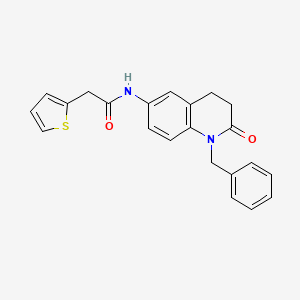

![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)

![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)